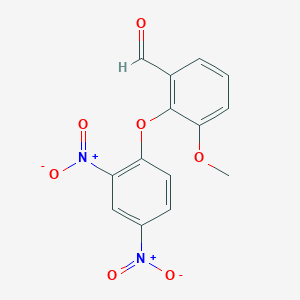

Dibenzofuran-2,3-diamine

Descripción general

Descripción

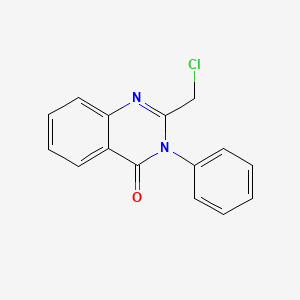

Dibenzofuran-2,3-diamine, also known as dibenzofuran-2,3-diaminoethane, is an organic compound with the chemical formula C8H10N2. It is an aromatic amine, and is a derivative of dibenzofuran, a heterocyclic aromatic compound. This compound is commonly used in the synthesis of a variety of organic compounds, including dyes, pharmaceuticals, and other organic intermediates. It is also used in the production of polymers, such as polyurethane, and in the manufacture of rubber and plastics.

Aplicaciones Científicas De Investigación

Polymer Synthesis and Characterization :

- Dibenzofuran-based diamines, like 2,8-di(4-aminophenyl)dibenzofuran, are used in synthesizing oligomeric poly(ether-imide)s (PEIs) with properties like high thermal stability and optical transparency. These polymers have potential applications in various fields due to their unique structural and thermal properties (Tundidor‐Camba et al., 2018).

Organic Synthesis and Medicinal Chemistry :

- Dibenzofuran derivatives, like 2,3-dihydrobenzofurans, are key motifs in several natural compounds and pharmaceuticals. They have been synthesized enantioselectively using copper-catalyzed intramolecular reactions, highlighting their importance in creating chiral compounds for pharmaceutical applications (Yang et al., 2015).

Organic Electronics and Material Science :

- Modifications of the dibenzofuran core structure, such as in phosphorescent organic light-emitting diodes (PHOLEDs), have shown the potential to enhance the performance of these devices. Studies have investigated how the substitution position on the dibenzofuran core affects the photophysical and charge-transport properties of these materials (Lee et al., 2013).

Biocatalysis and Organic Synthesis :

- A biocatalytic strategy has been developed for synthesizing stereochemically rich 2,3-dihydrobenzofurans, which are key pharmacophores in bioactive molecules. This process involves benzofuran cyclopropanation and showcases the utility of biocatalysis in synthesizing complex organic molecules (Vargas et al., 2019).

Environmental Science and Toxicology :

- Dibenzofuran, a precursor to toxic compounds like dioxins, has been studied for its biodegradation and the potential toxic effects of its intermediary metabolites. This research is crucial for understanding and mitigating environmental pollution and health risks associated with dibenzofuran and similar compounds (Jaiswal et al., 2015).

Mecanismo De Acción

Target of Action

Dibenzo[b,d]furan-2,3-diamine, also known as Dibenzofuran-2,3-diamine, is a complex organic compound The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It is known that dibenzofuran, a related compound, undergoes electrophilic reactions, such as halogenation and friedel-crafts reactions . It’s plausible that Dibenzo[b,d]furan-2,3-diamine may interact with its targets in a similar manner, but further studies are needed to confirm this.

Biochemical Pathways

It’s known that dibenzofuran and its derivatives can undergo various transformations, including di lithiation . This suggests that Dibenzo[b,d]furan-2,3-diamine might interact with similar biochemical pathways, but more research is needed to confirm this.

Pharmacokinetics

The compound is a solid at room temperature , which could influence its bioavailability

Result of Action

Related compounds have been used as dopants in oled devices, exhibiting excellent device lifetime . This suggests that Dibenzo[b,d]furan-2,3-diamine might have similar effects, but more research is needed to confirm this.

Action Environment

The action of Dibenzo[b,d]furan-2,3-diamine can be influenced by various environmental factors. For instance, its stability might be affected by temperature, as it’s recommended to be stored in a refrigerator Moreover, its efficacy could be influenced by the presence of other compounds or specific conditions in the environment

Safety and Hazards

Direcciones Futuras

Propiedades

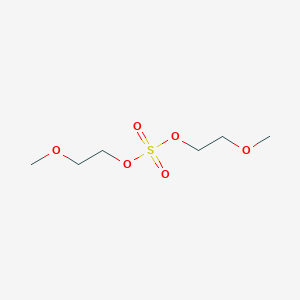

IUPAC Name |

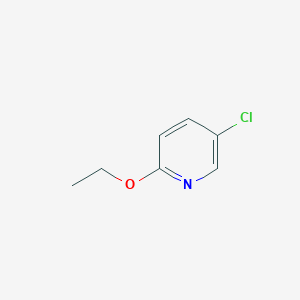

dibenzofuran-2,3-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c13-9-5-8-7-3-1-2-4-11(7)15-12(8)6-10(9)14/h1-6H,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBMZZCSGLBNFEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC(=C(C=C3O2)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.